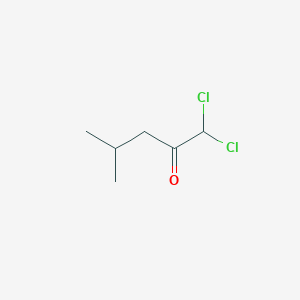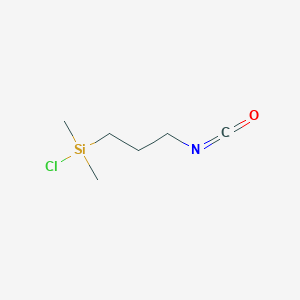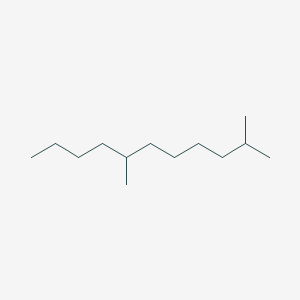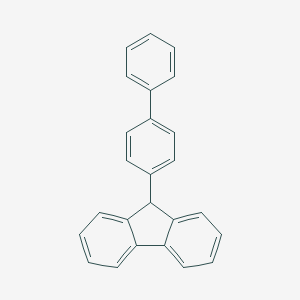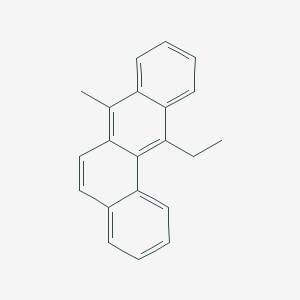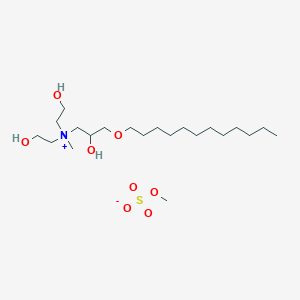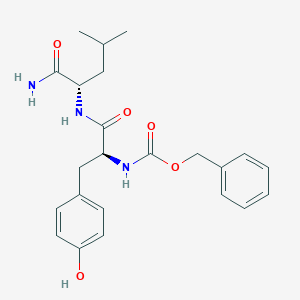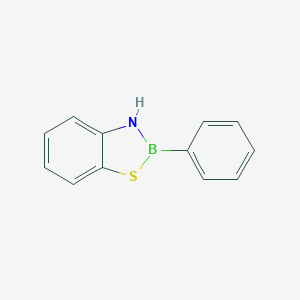
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole (DPB) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DPB is a boron-containing compound that belongs to the benzothiazaborole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, fungi, and protozoa. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to inhibit the activity of leucyl-tRNA synthetase, an enzyme that is involved in protein synthesis in bacteria. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to inhibit the activity of fungal β-glucan synthase, an enzyme that is involved in the synthesis of cell wall components in fungi.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole exhibits potent antibacterial, antifungal, and antiprotozoal activities against a wide range of pathogens. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to exhibit anti-inflammatory and antidiabetic activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has several advantages for lab experiments, including its potent biological activities, its stability under physiological conditions, and its ease of synthesis. However, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole research, including the development of new synthetic methods for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole derivatives, the investigation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a drug candidate for various diseases, and the exploration of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a catalyst in organic reactions. Additionally, further studies are needed to elucidate the mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole and to investigate its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole involves the reaction of 2-aminophenylboronic acid and 2-chloro-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole as a white solid.
Aplicaciones Científicas De Investigación
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to exhibit potent antibacterial, antifungal, and antiprotozoal activities. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been investigated for its potential use in the treatment of cancer, diabetes, and inflammation.
Propiedades
Número CAS |
16239-25-1 |
|---|---|
Nombre del producto |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Fórmula molecular |
C12H10BNS |
Peso molecular |
211.09 g/mol |
Nombre IUPAC |
2-phenyl-3H-1,3,2-benzothiazaborole |
InChI |
InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H |
Clave InChI |
JXTMSVMBRYBIQW-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
SMILES canónico |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Otros números CAS |
16239-25-1 |
Sinónimos |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



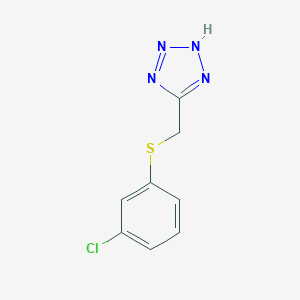
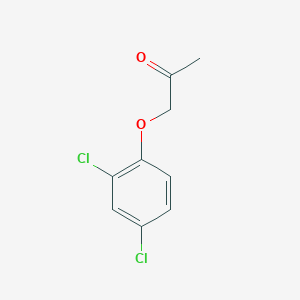
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
